N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide
Overview
Description
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C6H4Cl2N4O3 and a molecular weight of 251.03 g/mol . It is a derivative of pyrimidine, characterized by the presence of chloro and nitro substituents on the pyrimidine ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with acetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound .
Chemical Reactions Analysis
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituents on the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and nitro substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity towards these targets . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate’s access and preventing the enzymatic reaction from occurring . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:
4,6-dichloro-5-nitropyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,4-dichloro-5-nitropyrimidine: Another pyrimidine derivative with similar substituents but different positions on the ring, leading to different reactivity and applications.
4,6-dichloro-2-methylpyrimidine: This compound has a methyl group instead of a nitro group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of chloro and nitro substituents, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4O3/c1-2(13)9-6-10-4(7)3(12(14)15)5(8)11-6/h1H3,(H,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLCZWOWLVTEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966128 | |
Record name | N-(4,6-Dichloro-5-nitropyrimidin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56145-04-1, 5180-50-7 | |
Record name | N-(4,6-Dichloro-5-nitro-2-pyrimidinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56145-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC176970 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,6-Dichloro-5-nitropyrimidin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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